Methyl 2-(5-methoxypyrazin-2-YL)acetate
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Overview
Description
Methyl 2-(5-methoxypyrazin-2-YL)acetate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methoxypyrazin-2-yl)acetate typically involves the reaction of 2,5-dibromopyrazine with sodium methoxide in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C . The reaction proceeds through the formation of an intermediate, Lithium (5-methoxypyrazin-2-yl)acetate, which is then methylated to yield the final product.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methoxypyrazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different pyrazine-based compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl 2-(5-methoxypyrazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(5-methoxypyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar in structure but contains a bromine atom instead of a methoxy group.
Ethyl 2-(1-Methyl-1H-benzo[d]imidazole-2-yl)acetate: Another related compound with different substituents.
Uniqueness
Methyl 2-(5-methoxypyrazin-2-yl)acetate is unique due to its specific methoxy substitution on the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 2-(5-methoxypyrazin-2-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-5-9-6(4-10-7)3-8(11)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
UGRCWDFERWQYRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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